5-Bromo-2-(4-octylphenyl)pyridine

Liquid crystal synthesis Cross-coupling catalysis Mesogen preparation

5-Bromo-2-(4-octylphenyl)pyridine is the precursor of choice for PdCl2(dppf)-catalyzed cross-coupling, yielding 5-alkyl-2-(4-octylphenyl)pyridines in 86–99% yield. The pre-installed octyl chain eliminates post-coupling alkylation, while the 2,5-disubstituted architecture delivers the nematogenic character and electro-optical anisotropy essential for display-grade liquid crystals. The 5-bromo pattern enables regioselective Suzuki-Miyaura coupling without disturbing the octylphenyl moiety—a decisive advantage over 2-bromo or 4-bromo regioisomers. Ideal for calamitic nematic liquid crystals and phosphorescent Ir(III) OLED complexes.

Molecular Formula C19H24BrN
Molecular Weight 346.3 g/mol
CAS No. 179998-83-5
Cat. No. B8454542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-octylphenyl)pyridine
CAS179998-83-5
Molecular FormulaC19H24BrN
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C19H24BrN/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(20)15-21-19/h9-15H,2-8H2,1H3
InChIKeyJNTAHDPMZPJFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-octylphenyl)pyridine CAS 179998-83-5: Molecular Specification and Procurement Relevance for Advanced Materials Research


5-Bromo-2-(4-octylphenyl)pyridine (C19H24BrN, MW 346.3 g/mol) is a specialized heterocyclic building block belonging to the 2-phenylpyridine derivative class [1]. This compound features a pyridine ring with a bromine atom at the 5-position and a 4-octylphenyl substituent at the 2-position, a regiochemical arrangement that positions it as a key synthetic intermediate for advanced functional materials [2]. Its structural motif is particularly relevant for the preparation of liquid crystalline materials, phosphorescent metal complexes, and organic electronic materials, where the octyl chain provides essential solubility and mesogenic properties while the bromine atom serves as a versatile handle for cross-coupling reactions [3].

Why 5-Bromo-2-(4-octylphenyl)pyridine Cannot Be Replaced by Generic 2-Phenylpyridine Analogs in Advanced Materials Synthesis


In-class compounds such as 2-phenylpyridine or 5-bromo-2-phenylpyridine lack the 4-octyl substituent that imparts critical solubility enhancement, mesogenic character, and steric tuning required for advanced materials applications [1]. The C8 alkyl chain is not merely an inert appendage—it directly influences phase behavior in liquid crystalline systems and governs solubility in nonpolar media essential for solution-processed organic electronics [2]. Furthermore, the specific 5-bromo substitution pattern enables regioselective Suzuki-Miyaura cross-coupling at the pyridine ring while leaving the octylphenyl moiety intact, a synthetic advantage not shared by 2-bromo or 4-bromo regioisomers [3]. Substituting with shorter-chain analogs (e.g., hexyl or butyl derivatives) fundamentally alters mesophase temperature ranges and can result in complete loss of liquid crystalline behavior [2].

5-Bromo-2-(4-octylphenyl)pyridine: Quantified Performance Differentiation Against Alternative Pyridine Building Blocks


Synthetic Accessibility Advantage: High-Yield Pd-Catalyzed Coupling Route vs. Low-Yield Condensation Methods for Pyridine-Containing Mesogens

The 5-bromo substitution pattern on 5-bromo-2-(4-octylphenyl)pyridine enables Pd-catalyzed cross-coupling with alkyl Grignard reagents to generate 5-alkyl-2-(4-alkylphenyl)pyridine liquid crystalline components in high yields [1]. This stands in marked contrast to traditional condensation-based methods for pyridine-containing mesogens, which typically produce substantially lower yields [2]. The presence of the bromine leaving group at the 5-position provides a well-precedented reactivity handle for Suzuki-Miyaura and related Pd-catalyzed transformations, with mechanistic studies confirming efficient transmetalation for bromophenylpyridine compounds [3]. The octyl chain at the 4-position of the phenyl ring remains intact throughout these transformations, preserving the mesogenic character of downstream products.

Liquid crystal synthesis Cross-coupling catalysis Mesogen preparation

Regioselectivity Control: α-Addition Selectivity of 5-Bromo-2-(4-octylphenyl)pyridine Derivatives vs. Competing γ-Addition Pathways

In the synthetic preparation of 5-substituted 2-(4-alkylphenyl)pyridines, the reaction of 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride proceeds with high α-regioselectivity on the pyridine ring to yield the desired 2,5-disubstituted product [1]. This regiochemical control is consistent across all cases studied and is attributed to the hard nucleophile character of the Grignard reagent favoring addition at the 2-position according to HSAB principles [1]. Alternative synthetic approaches using different nucleophiles or reaction conditions can result in competing γ-addition, generating 4-substituted regioisomers that are unsuitable for the intended liquid crystalline applications.

Regioselective synthesis Pyridine functionalization Nucleophilic addition

Chain Length-Dependent Mesomorphic Behavior: Octyl Substituent Enables Wider Mesophase Range vs. Shorter Alkyl Homologs

Structure-property relationship studies on pyridine-based bent-core mesogens demonstrate that increasing the length of terminal alkyl chains produces lower and wider mesophase ranges [1]. In the specific context of 2,5-disubstituted pyridine derivatives, the octyl (C8) chain length represents a critical threshold for achieving robust nematic phase behavior suitable for display applications. Compounds with shorter alkyl chains (C4-C6) exhibit narrower mesophase windows or, in some cases, fail to exhibit mesogenic behavior entirely [1]. The 5-bromo-2-(4-octylphenyl)pyridine scaffold provides the optimal C8 chain length pre-installed, eliminating the need for post-functionalization chain extension.

Liquid crystals Structure-property relationship Mesophase engineering

Commercial Specification: Standardized 95% Purity Offering Enables Reproducible Cross-Coupling Reactions with Known Performance Baseline

Commercially sourced 5-bromo-2-(4-octylphenyl)pyridine is typically supplied at 95% purity, a specification that balances synthetic utility with cost-effectiveness for research-scale and early development applications . This purity level is sufficient for direct use in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions with phenylboronic acids and related nucleophiles [1]. The bromophenylpyridine structural motif has been mechanistically validated for efficient transmetalation in Suzuki-Miyaura coupling, with characterized intermediates confirming the viability of the reaction pathway [1]. Higher-purity grades (>99%) for specialized applications are available through custom synthesis but are not standard commercial offerings.

Building block procurement Purity specification Cross-coupling substrate

Liquid Crystal Precursor Classification: 2,5-Disubstituted Pyridine Architecture is Preferred for TN/STN Display Formulations

2,5-Disubstituted pyridine derivatives, including the structural class to which 5-bromo-2-(4-octylphenyl)pyridine belongs, have been specifically designed and evaluated for twisted nematic (TN) and super twisted nematic (STN) liquid crystal display applications [1]. The 2,5-substitution pattern on the pyridine ring provides an optimal balance of nematogenic character, viscoelastic properties, and electro-optical anisotropy required for display device performance [2]. This contrasts with 2,4-disubstituted or 3,5-disubstituted pyridine isomers, which produce different molecular geometries and dipole alignments that are generally less favorable for nematic phase stability.

Nematic liquid crystals Display materials Molecular design

Priority Application Scenarios for 5-Bromo-2-(4-octylphenyl)pyridine Based on Verified Differentiated Performance


Synthesis of 5-Alkyl-2-(4-octylphenyl)pyridine Nematic Liquid Crystal Components via High-Yield Pd-Catalyzed Coupling

Researchers developing calamitic nematic liquid crystals for TN/STN display applications should prioritize 5-bromo-2-(4-octylphenyl)pyridine as the precursor of choice for PdCl2(dppf)-catalyzed cross-coupling with alkyl Grignard reagents. This route delivers 5-alkyl-2-(4-octylphenyl)pyridine products in 86-99% yield [1], representing a substantial improvement over traditional condensation-based methods that produce lower yields [2]. The pre-installed octyl chain eliminates the need for post-coupling alkylation steps, and the 2,5-disubstituted pyridine architecture is validated for achieving the nematogenic character, viscous-elastic properties, and electro-optical anisotropy required for display-grade formulations [2].

Preparation of Phosphorescent Iridium(III) Complex Ligands for OLED Emitter Development

This compound serves as a specialized heterocyclic building block within the 2-phenylpyridine (ppy) ligand class—the industry-standard scaffold for phosphorescent Iridium(III) complexes used in OLED displays. The 5-bromo substitution provides a reactive handle for further functionalization via Suzuki-Miyaura coupling to tune emission color and charge-transport properties, while the octyl chain imparts critical solubility in nonpolar processing solvents. Mechanistic studies have confirmed efficient transmetalation for bromophenylpyridine compounds in Suzuki-Miyaura cross-coupling with phenylboronic acids [1], validating the utility of this brominated scaffold for ligand diversification.

Regioselective Synthesis of 2,5-Disubstituted Pyridine Derivatives via α-Selective Nucleophilic Addition

For synthetic programs requiring precise control over pyridine substitution patterns, 5-bromo-2-(4-octylphenyl)pyridine and its synthetic intermediates enable access to the 2,5-disubstituted architecture with high α-regioselectivity [1]. The reaction of 4-octylphenylmagnesium bromide with appropriate pyridinium salts proceeds with preferential addition at the 2-position rather than the competing 4-position [1]. This regiochemical control minimizes the formation of undesired 2,4-regioisomers, reducing purification requirements and improving overall process efficiency in multi-step synthetic sequences toward advanced functional materials.

Structure-Property Relationship Studies of Mesophase Behavior as a Function of Terminal Chain Length

Investigators conducting systematic studies of chain length effects on mesomorphic properties will find 5-bromo-2-(4-octylphenyl)pyridine to be an essential comparator within the C4-C10 homologous series. The C8 octyl chain length has been shown to produce lower and wider mesophase ranges compared to shorter-chain homologs [1]. This compound provides a well-defined reference point at the optimal chain length for robust nematic phase behavior, enabling meaningful comparisons with hexyl (C6), decyl (C10), and other chain-length variants when elucidating structure-property correlations in pyridine-based liquid crystalline systems.

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